molecular formula C22H16N2O4S B2441768 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921822-23-3

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2441768
CAS RN: 921822-23-3
M. Wt: 404.44
InChI Key: ZFAOVNFQTMEROA-UHFFFAOYSA-N
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Description

“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide” is a chemical compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Mechanism of Action

Target of Action

It is known that benzofuran compounds, which are part of the structure of this compound, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds can interact with various biological targets due to their versatile structure . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its biological activities.

Biochemical Pathways

Thiazole derivatives, which are also part of the structure of this compound, have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

For instance, the presence of the ethoxy group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution .

Result of Action

Given the biological activities of benzofuran and thiazole derivatives, it is possible that the compound could have effects such as inhibiting tumor growth, killing or inhibiting the growth of bacteria, reducing oxidative stress, or inhibiting viral replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances, such as proteins or lipids, could influence the compound’s absorption and distribution .

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to study its potential as an anti-cancer agent and to investigate its efficacy in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more effective derivatives of the compound.

Synthesis Methods

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide involves a series of chemical reactions that start with the reaction between 2-aminobenzofuran and 4-chloro-7-ethoxybenzofuran-2-thiol to produce 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine. The thiazole amine is then reacted with 2-bromo-2'-hydroxybenzophenone to produce the final product, this compound.

Scientific Research Applications

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c1-2-26-17-9-5-7-14-11-18(28-20(14)17)15-12-29-22(23-15)24-21(25)19-10-13-6-3-4-8-16(13)27-19/h3-12H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAOVNFQTMEROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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